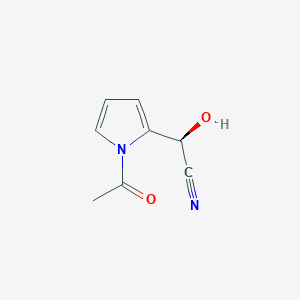![molecular formula C11H11NO B049587 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 153275-06-0](/img/structure/B49587.png)
1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one
Overview
Description
Propiverine hydrochloride is a widely used antimuscarinic agent primarily employed in the treatment of overactive bladder syndrome. This condition is characterized by symptoms such as urinary urgency, increased frequency of urination, and nocturia. Propiverine hydrochloride works by relaxing the bladder detrusor muscle, thereby alleviating these symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propiverine hydrochloride involves the reaction of diphenyl-chloracetic acid with 1-methyl-4-piperidinol. The reaction is typically carried out in the presence of a base such as sodium carbonate to neutralize the reaction mixture . The resultant product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of propiverine hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propiverine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propiverine hydrochloride can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted propiverine derivatives .
Scientific Research Applications
Propiverine hydrochloride has a broad range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antimuscarinic agents and their interactions.
Biology: Research on propiverine hydrochloride includes its effects on cellular calcium influx and muscle spasm inhibition.
Medicine: The compound is extensively studied for its therapeutic effects in treating overactive bladder syndrome and neurogenic bladder conditions.
Industry: Propiverine hydrochloride is utilized in the development of pharmaceutical formulations aimed at improving urinary incontinence treatments
Mechanism of Action
Propiverine hydrochloride exerts its effects through a dual mechanism:
Antimuscarinic Activity: It blocks muscarinic receptors in the bladder detrusor muscle, inhibiting abnormal contractions.
Calcium-Modulating Properties: The compound also inhibits cellular calcium influx, which helps in reducing muscle spasms
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another antimuscarinic agent used for overactive bladder treatment.
Tolterodine: Similar in function, used to treat urinary incontinence.
Solifenacin: A selective muscarinic receptor antagonist used for similar indications.
Uniqueness
Propiverine hydrochloride is unique due to its dual mechanism of action, combining antimuscarinic and calcium-modulating properties. This dual action makes it particularly effective in treating overactive bladder syndrome compared to other similar compounds that may only have antimuscarinic activity .
Properties
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-9(11)7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWQAXEUWHNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-06-0 | |
| Record name | 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)










![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
